Product packaging for Imidaprilat(Cat. No.:CAS No. 89371-44-8)

Imidaprilat

Cat. No.: B020323
CAS No.: 89371-44-8
M. Wt: 377.4 g/mol
InChI Key: VFAVNRVDTAPBNR-UBHSHLNASA-N
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Description

Introduction Imidaprilat is a potent, competitive angiotensin-converting enzyme (ACE) inhibitor and the active diacid metabolite of the prodrug, Imidapril. As a research tool, it provides a direct mechanism of action by bypassing the hepatic activation step required by its parent compound, making it invaluable for in vitro pharmacological and cardiovascular studies [ ]. Mechanism of Action this compound exerts its effects by inhibiting ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition blocks the conversion of the inactive peptide, angiotensin I, into the potent vasoconstrictor, angiotensin II . The subsequent reduction in angiotensin II levels leads to two primary physiological effects: systemic vasodilation and reduced aldosterone secretion . The decrease in aldosterone promotes sodium and water excretion, further contributing to a net reduction in blood pressure and cardiac afterload [ ]. Research Applications and Value • Cardiovascular Research: this compound is critical for studying mechanisms of vasodilation, hypertension, and chronic heart failure. Research indicates it can reduce the workload on the heart and improve cardiac output, making it a key compound in models of heart failure and myocardial infarction [ ]. • Renal Physiology and Disease Models: This metabolite is widely used to investigate renal hemodynamics, blood flow regulation, and pathologies like diabetic nephropathy. Studies show that ACE inhibitors like this compound can have a protective effect on the kidneys, influencing glomerular filtration rate (GFR) and albuminuria [ ]. • Metabolic Studies: Emerging research explores the role of ACE inhibition in cellular metabolism, including the reversal of glycolysis-driven abnormal glucose metabolism and the restoration of mitochondrial fatty acid oxidation in renal tissues [ ]. • Biochemical Assays: Due to its high potency and direct action, this compound serves as a superior reference standard in ACE inhibition assays and for elucidating the structure-activity relationships of ACE inhibitor compounds. Pharmacokinetic Note Unlike the prodrug Imidapril, which has a half-life of approximately 2 hours, this compound itself has a significantly longer terminal half-life, exceeding 24 hours, ensuring sustained target engagement in experimental models [ ]. Disclaimer This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals. Please handle this compound with care, adhering to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23N3O6 B020323 Imidaprilat CAS No. 89371-44-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAVNRVDTAPBNR-UBHSHLNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1[C@@H](CN(C1=O)C)C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89371-44-8
Record name Imidaprilat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89371-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidaprilat [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089371448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMIDAPRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUU07Y30IA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Imidaprilat
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041908
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Hydrolysis of Imidapril Hydrochloride

The most widely documented method for this compound synthesis involves the hydrolysis of imidapril hydrochloride. A patented process (CN113024632A) outlines a two-step procedure:

  • Synthesis of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxy anhydride :
    Imidapril hydrochloride (1 kg) is dissolved in dichloromethane (2.62 kg) and reacted with triphosgene (0.37 kg) in the presence of disodium hydrogen phosphate (1.02 kg) at 20°C for 0.5 hours. The reaction is monitored via HPLC until imidapril residues fall below 5.0%. Post-reaction, the organic phase is washed with hydrochloric acid (2.06 kg of 2 M solution) and sodium chloride (2.24 kg of 23.5% solution) to remove impurities.

  • Hydrolysis to this compound :
    The intermediate is treated with sodium hydroxide (0.54 kg of 10% solution) at 25°C for 1 hour, followed by acidification with hydrochloric acid to precipitate this compound. The crude product is purified via recrystallization from ethanol-water mixtures, yielding a final purity of ≥99.5%.

Key Reaction Parameters :

ParameterValueImpact on Yield/Purity
Temperature20–25°CHigher temperatures risk racemization
Reaction Time0.5–1 hourProlonged duration increases impurities
NaOH Concentration10% (w/w)Ensures complete hydrolysis

Alternative Synthetic Approaches

Alternative methods focus on optimizing the de-esterification step:

  • Enzymatic Hydrolysis : Lipases from Candida antarctica have been explored to selectively hydrolyze the ethyl ester group under mild conditions (pH 7.0, 37°C), though industrial scalability remains challenging.

  • Microwave-Assisted Synthesis : Reduced reaction times (15–20 minutes) and improved yields (92–95%) are achieved using microwave irradiation at 100°C, though equipment costs limit widespread adoption.

Process Optimization and Reaction Conditions

Solvent Selection

Dichloromethane is preferred for its ability to dissolve both imidapril hydrochloride and triphosgene while facilitating phase separation during workup. Ethanol-water mixtures (70:30 v/v) are optimal for recrystallization, balancing solubility and impurity removal.

Impurity Control

Major impurities include:

  • Des-methyl this compound : Formed via N-demethylation during acidic workup.

  • Diastereomeric byproducts : Generated if reaction pH exceeds 3.0.

Strategies to mitigate impurities:

  • Maintain pH at 2.0–2.5 during hydrolysis.

  • Use anhydrous sodium sulfate (0.5 kg per batch) to absorb residual water.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method employs:

  • Column : C18 (250 × 4.6 mm, 5 µm)

  • Mobile Phase : Methanol-phosphate buffer (30:70 v/v, pH 2.0)

  • Detection : UV at 216 nm

Typical Chromatographic Parameters :

ParameterValue
Flow Rate1.2 mL/min
Column Temperature25°C
Injection Volume20 µL

This method resolves this compound from imidapril and des-methyl impurities with a resolution factor >2.0.

Mass Spectrometry

LC-MS/MS confirms molecular integrity using electrospray ionization (ESI+) and transitions at m/z 378.2 → 234.1 (this compound) and m/z 406.2 → 234.1 (imidapril).

Stability Considerations in Synthesis

Degradation Kinetics

This compound degrades via:

  • Oxidation : Accelerated by light or metal ions.

  • Hydrolysis : pH-dependent; stable at pH 2.0–4.0 but degrades rapidly above pH 6.0.

Accelerated Stability Data :

ConditionDegradation Rate (k, h⁻¹)Half-Life (t₁/₂)
40°C/75% RH0.012 ± 0.00258 hours
60°C/dry0.045 ± 0.00515 hours

Stabilization Strategies

  • Add antioxidants (0.1% w/w ascorbic acid) to final formulations.

  • Store intermediates under nitrogen at -20°C .

Chemical Reactions Analysis

RS 79948 hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

RS 79948 hydrochloride is widely used in scientific research due to its selective antagonism of alpha-2 adrenoceptors. Its applications include:

Mechanism of Action

RS 79948 hydrochloride exerts its effects by binding to alpha-2 adrenoceptors, preventing the binding of endogenous agonists like norepinephrine. This antagonism leads to increased release of norepinephrine and other neurotransmitters, affecting various physiological processes such as blood pressure regulation and sedation .

Comparison with Similar Compounds

Data Table: Comparative Analysis of ACE Inhibitors

Parameter This compound Enalaprilat Lisinopril
Molecular Weight (g/mol) 377.39 348.41 405.49
IC₅₀ (nM)* 1.2 1.5 1.0
Bioavailability (%) Prodrug-dependent Prodrug-dependent 25–30
Half-Life (hours) >24 ~11 12
Primary Excretion Route Hepatic/Renal Renal Renal
Key Indication Chronic hypertension Acute hypertension Hypertension, HF

*IC₅₀ values represent ACE inhibition potency in vitro .

Structural and Functional Insights

  • This compound vs. Enalaprilat : The methyl-imidazolidine ring in this compound enhances metabolic stability, reducing degradation by serum esterases compared to Enalaprilat’s proline moiety .
  • This compound vs. Lisinopril: Lisinopril’s lysine substitution eliminates the need for prodrug activation but reduces tissue penetration due to lower lipophilicity .

Clinical Implications

This compound’s prolonged half-life allows once-daily dosing, improving patient compliance in chronic hypertension management. However, its dependency on hepatic activation may limit use in patients with liver impairment .

Biological Activity

Imidaprilat is the active metabolite of imidapril, a well-known angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension. Understanding the biological activity of this compound is crucial for assessing its therapeutic potential and mechanisms of action. This article delves into the pharmacokinetics, pharmacodynamics, and various biological activities associated with this compound, supported by relevant studies and data.

Pharmacokinetics

This compound exhibits a prolonged half-life and sustained plasma concentrations when administered. A study involving spontaneously hypertensive rats demonstrated that subcutaneous infusion of imidapril resulted in stable plasma levels of this compound over four weeks, indicating effective drug delivery and absorption . The pharmacokinetic profile suggests that this compound can provide long-term antihypertensive effects without significant fluctuations in plasma levels.

Pharmacodynamics

The pharmacodynamic effects of this compound include:

  • Blood Pressure Reduction : this compound effectively lowers systolic blood pressure (SBP) through inhibition of the ACE enzyme, which decreases the formation of angiotensin II, a potent vasoconstrictor .
  • ACE Activity Modulation : Studies show that this compound can reduce ACE activity, which correlates with decreased plasma levels of angiotensin II and subsequent vasodilation .

Immunomodulatory Effects

This compound has been shown to exert immunomodulatory effects. Research indicates that ACE inhibitors, including this compound, can influence cytokine production, potentially benefiting patients with cardiovascular diseases by reducing inflammation . For example:

  • Cytokine Regulation : this compound may enhance the production of anti-inflammatory cytokines like IL-10 while decreasing pro-inflammatory cytokines such as TNF-α and IL-6. This modulation can alleviate inflammatory responses associated with heart failure and other cardiovascular conditions .

Neuroprotective Properties

This compound has demonstrated neuroprotective effects in various studies. It has been reported to reduce oxidative stress markers in neuronal tissues, suggesting a potential role in protecting against neurodegeneration .

Cardiovascular Benefits

This compound's cardiovascular benefits extend beyond blood pressure reduction:

  • Endothelial Function : It improves endothelial function by enhancing nitric oxide availability, which plays a crucial role in vascular relaxation and overall cardiovascular health .
  • Oxidative Stress Reduction : this compound has been shown to diminish reactive oxygen species (ROS) generation, thereby protecting cardiovascular tissues from oxidative damage .

Study on Hypertensive Patients

A clinical study involving Japanese hypertensive patients assessed the response to imidapril based on ACE genotype. The findings indicated that while plasma ACE activity varied among genotypes, the antihypertensive effect of imidapril was consistent across different genetic backgrounds, highlighting its efficacy regardless of individual genetic predispositions .

Comparative Study with Enalapril

A comparative study between imidapril and enalapril revealed that this compound did not significantly inhibit aminopeptidase P activity in the trachea, unlike enalapril. This difference may explain the lower incidence of cough associated with imidapril compared to other ACE inhibitors .

Q & A

Q. What are the established protocols for synthesizing Imidaprilat, and how can researchers validate its purity?

this compound synthesis typically involves peptide coupling reactions and ester hydrolysis. Validation requires multi-step characterization:

  • HPLC analysis with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid, flow rate 1 mL/min) to assess purity .
  • NMR spectroscopy (¹H and ¹³C) to confirm structural integrity, focusing on characteristic peaks for the carboxylate and imidazole groups .
  • Mass spectrometry (ESI-MS) for molecular weight verification. Ensure protocols adhere to ICH guidelines for impurity profiling .

Q. What in vitro assays are recommended to evaluate this compound’s angiotensin-converting enzyme (ACE) inhibition?

Standard assays include:

  • Spectrophotometric methods using synthetic substrates like Hippuryl-His-Leu (HHL). Measure liberated hippuric acid at 228 nm .
  • Fluorometric assays with Mca-APK(Dnp) substrate, monitoring fluorescence quenching upon ACE cleavage .
  • Dose-response curves (IC₅₀ determination) under physiological pH (7.4) and temperature (37°C). Include positive controls (e.g., Captopril) .

Q. How should researchers design pharmacokinetic (PK) studies for this compound in preclinical models?

  • Use Sprague-Dawley rats (n ≥ 6/group) with IV/oral administration. Plasma collection at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose .
  • Quantify via LC-MS/MS (lower limit of quantification: 1 ng/mL) with deuterated internal standards .
  • Calculate AUC, Cmax, Tmax, and t½ using non-compartmental analysis (e.g., Phoenix WinNonlin) .

Advanced Research Questions

Q. How can contradictory findings in this compound’s tissue distribution profiles across studies be resolved?

  • Conduct meta-analysis of existing data to identify confounding variables (e.g., dosing regimens, animal strains) .
  • Perform controlled cross-study experiments using standardized protocols (e.g., identical LC-MS/MS parameters, tissue homogenization methods) .
  • Apply compartmental modeling to differentiate between true tissue penetration and assay artifacts .

Q. What strategies optimize this compound’s stability in aqueous solutions for long-term in vitro studies?

  • Use lyophilization with cryoprotectants (e.g., trehalose) to prevent hydrolysis .
  • Store reconstituted solutions at 4°C in amber vials to minimize light/heat degradation; validate stability via accelerated testing (25°C/60% RH for 14 days) .
  • Adjust pH to 3.0–4.0 (acetic acid buffer) to reduce deamidation .

Q. How can researchers address variability in this compound’s antihypertensive efficacy across demographic subgroups in clinical trials?

  • Stratify participants by CYP3A4/ACE polymorphisms using genotyping .
  • Incorporate covariate-adjusted pharmacokinetic-pharmacodynamic (PK-PD) models to isolate genetic/environmental factors .
  • Validate findings via multicenter trials with harmonized endpoints (e.g., 24-hour ambulatory blood pressure monitoring) .

Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent off-target effects?

  • Apply Benjamini-Hochberg correction to mitigate false discovery rates in high-throughput screens .
  • Use hierarchical clustering (Euclidean distance, Ward’s method) to group off-target profiles by dose .
  • Combine Bayesian networks with in silico docking to predict mechanistic links between off-target hits and observed phenotypes .

Methodological Guidance

Q. How should researchers structure a manuscript reporting this compound’s novel derivatives and their ACE inhibition?

Follow IMRaD format :

  • Introduction : Link structural modifications (e.g., proline substitutions) to hypothesized ACE binding improvements .
  • Methods : Detail synthesis (e.g., Fmoc SPPS), purification (HPLC gradients), and assay conditions .
  • Results : Present IC₅₀ values in tabular format; highlight SAR trends via scatter plots .
  • Discussion : Contrast findings with Lisinopril/Captopril data; propose mechanisms for enhanced selectivity .

Q. What criteria determine the validity of computational models predicting this compound’s binding dynamics?

  • Validate molecular dynamics (MD) simulations against crystallographic ACE structures (PDB: 1O8A) .
  • Calculate binding free energy (ΔG) via MM-PBSA/GBSA with ≥100 ns trajectories .
  • Cross-verify predictions with surface plasmon resonance (SPR) -measured KD values .

Data Contradiction & Reproducibility

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of this compound analogs?

  • Evaluate plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to identify bioavailability bottlenecks .
  • Use PBPK modeling to simulate in vivo exposure and adjust dosing regimens .
  • Perform tissue-specific ACE activity assays to confirm target engagement .

Q. What steps ensure reproducibility in this compound studies when using diverse cell lines?

  • Standardize cell culture conditions (e.g., ATCC protocols, passage number ≤20) .
  • Include reference compounds (e.g., Enalaprilat) in all assays to normalize inter-lab variability .
  • Report MIAME-compliant metadata for omics datasets (e.g., RNA-seq of endothelial cells) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidaprilat
Reactant of Route 2
Imidaprilat

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